molecular formula C20H21N3O3 B2574669 ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate CAS No. 696626-45-6

ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate

Cat. No. B2574669
CAS RN: 696626-45-6
M. Wt: 351.406
InChI Key: QBBKYNLYFYKGQL-UHFFFAOYSA-N
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Description

“Ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C20H21N3O3. It is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole is a biologically active scaffold known to possess diverse activities .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the combination of different pharmacophores in a pyrrole ring system . For instance, 2,4-Dimethylpyrrole, a related compound, can be synthesized using ethyl acetoacetate as a starting material .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The naphthalene moiety is a polycyclic aromatic hydrocarbon made up of two fused benzene rings.

Scientific Research Applications

Synthesis and Optical Properties

Researchers have focused on synthesizing novel compounds with specific optical properties for applications in molecular diagnostics and imaging. For instance, the synthesis of fluorescent probes for β-amyloid plaques in Alzheimer’s disease is a significant area of research. These compounds are designed to bind with high affinity to amyloid aggregates, facilitating the molecular diagnosis of Alzheimer’s disease through fluorescence imaging techniques (Huan-bao Fa et al., 2015).

Catalytic Applications

The compound has been utilized in the development of new catalysts for enantioselective reactions, which are crucial in creating pharmaceuticals with high purity and activity. The synthesis and optical resolution of axially dissymmetric pyrroles demonstrate the potential for creating highly selective catalysts for chemical reactions (Yoshio Furusho et al., 1996).

Molecular Structure and Spectroscopy

Detailed studies on the molecular structure and spectroscopic properties of related compounds have been conducted, providing insights into their chemical behavior and interactions. These studies are foundational for developing new materials and drugs with tailored properties. The analysis of crystal structures and the study of vibrational spectra contribute to our understanding of molecular interactions and stability (Yin et al., 2006).

Antioxidant and Antitumor Activities

Research into the biological activities of these compounds includes evaluating their potential antioxidant and antitumor effects. Such studies are critical in the search for new therapeutic agents. The synthesis and evaluation of derivatives for their biological activities could lead to the development of new drugs with improved efficacy and safety profiles (S. A. Bialy, M. Gouda, 2011).

Quantum Chemical Studies

Quantum chemical studies offer deep insights into the electronic structure, reactivity, and interaction energies of these compounds. Such theoretical analyses are indispensable for guiding the synthesis of new molecules with desired properties. The combined experimental and quantum chemical studies help in designing molecules with specific functions, such as sensors or therapeutic agents (R. Singh et al., 2013).

properties

IUPAC Name

ethyl 2,4-dimethyl-5-(naphthalen-1-ylcarbamoylamino)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-26-19(24)17-12(2)18(21-13(17)3)23-20(25)22-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,21H,4H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKYNLYFYKGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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